molecular formula C7H15N B8602046 N,N-Diethylprop-1-en-1-amine CAS No. 13044-39-8

N,N-Diethylprop-1-en-1-amine

Cat. No.: B8602046
CAS No.: 13044-39-8
M. Wt: 113.20 g/mol
InChI Key: JVDZAWWUMLHNGT-UHFFFAOYSA-N
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Description

N,N-Diethylprop-1-en-1-amine (C₇H₁₅N, molecular weight: 113.204) is an unsaturated tertiary amine characterized by a propene backbone with a terminal double bond (prop-1-en-1-yl group) and two ethyl substituents on the nitrogen atom. This compound is also known as N,N-diethylallylamine (IUPAC name: N,N-diethylprop-2-en-1-amine), though the positional isomerism of the double bond (prop-1-en vs. prop-2-en) distinguishes it from other allylamine derivatives . The compound’s reactivity is influenced by the electron-rich nitrogen center and the conjugated π-system of the double bond, making it valuable in organic synthesis, particularly in catalytic reactions and polymer chemistry .

Properties

CAS No.

13044-39-8

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

IUPAC Name

N,N-diethylprop-1-en-1-amine

InChI

InChI=1S/C7H15N/c1-4-7-8(5-2)6-3/h4,7H,5-6H2,1-3H3

InChI Key

JVDZAWWUMLHNGT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C=CC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N-Dimethylprop-1-yn-1-amine

  • Molecular Formula : C₅H₉N
  • Molecular Weight : 83.134
  • Key Features: Contains a terminal alkyne (prop-1-yn-1-yl group) and two methyl groups on the nitrogen. The sp-hybridized carbon in the alkyne group imparts distinct reactivity, such as participation in click chemistry or Sonogashira coupling, compared to the double bond in N,N-diethylprop-1-en-1-amine .
  • Applications : Used in synthesizing heterocycles and as a ligand in transition-metal catalysis .

N,N-Diethyl-3,3-diphenylpropan-1-amine

  • Molecular Formula : C₁₉H₂₅N
  • Molecular Weight : 267.414
  • Key Features : A saturated tertiary amine with bulky diphenyl groups at the 3-position. The absence of unsaturation reduces reactivity toward electrophiles but enhances steric hindrance, affecting catalytic selectivity .
  • Applications : Intermediate in pharmaceuticals and agrochemicals due to its stability and steric profile .

N,N-Dimethylpropan-1-amine

  • Molecular Formula : C₅H₁₃N
  • Molecular Weight : 87.163
  • The lack of conjugation results in lower polarity and higher basicity (pKa ~10.6) compared to unsaturated analogs .
  • Applications : Solvent in organic reactions and precursor for quaternary ammonium salts .

N,N-Diethyl-1,3-propanediamine

  • Molecular Formula : C₇H₁₈N₂
  • Molecular Weight : 130.24
  • Key Features: Contains two amine groups (primary and tertiary). The bifunctional nature allows for chelation with metal ions, distinguishing it from monoamine derivatives like this compound .
  • Applications : Ligand in coordination chemistry and crosslinking agent in polymer synthesis .

Structural and Reactivity Comparison Table

Compound Molecular Formula Molecular Weight Unsaturation Key Reactivity
This compound C₇H₁₅N 113.204 Prop-1-en-1-yl Electrophilic addition (e.g., hydrohalogenation), polymerization
N,N-Dimethylprop-1-yn-1-amine C₅H₉N 83.134 Prop-1-yn-1-yl Cycloaddition reactions, metal-catalyzed cross-coupling
N,N-Diethyl-3,3-diphenylpropan-1-amine C₁₉H₂₅N 267.414 None Sterically hindered nucleophilic substitution, Friedel-Crafts alkylation
N,N-Dimethylpropan-1-amine C₅H₁₃N 87.163 None Base-catalyzed reactions, quaternization

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